molecular formula C17H16ClNO3S B2892259 Ethyl 4-(2-((4-chlorophenyl)thio)acetamido)benzoate CAS No. 271775-41-8

Ethyl 4-(2-((4-chlorophenyl)thio)acetamido)benzoate

Cat. No.: B2892259
CAS No.: 271775-41-8
M. Wt: 349.83
InChI Key: USTLQRIMGFRPTK-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((4-chlorophenyl)thio)acetamido)benzoate is a complex chemical compound known for its versatile applications in scientific research. This compound is characterized by its intricate structure, which includes a benzoate ester, a chlorophenyl thioether, and an acetamido group. Its unique configuration makes it a subject of interest in various fields of study, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((4-chlorophenyl)thio)acetamido)benzoate typically involves multiple steps. One common method includes the reaction of 4-chlorothiophenol with ethyl 4-aminobenzoate in the presence of a suitable base to form the intermediate compound. This intermediate is then reacted with chloroacetyl chloride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The choice of solvents, catalysts, and purification methods is crucial to meet industrial standards and regulatory requirements.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((4-chlorophenyl)thio)acetamido)benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Ethyl 4-(2-((4-chlorophenyl)thio)acetamido)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((4-chlorophenyl)thio)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
  • 4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles

Uniqueness

Ethyl 4-(2-((4-chlorophenyl)thio)acetamido)benzoate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[[2-(4-chlorophenyl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3S/c1-2-22-17(21)12-3-7-14(8-4-12)19-16(20)11-23-15-9-5-13(18)6-10-15/h3-10H,2,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTLQRIMGFRPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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